N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Pim-1 kinase oncology kinase inhibitor

N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1856452-00-0) is a small-molecule heterocyclic compound with molecular formula C₉H₁₁N₅ and molecular weight 189.22 g·mol⁻¹. It belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a nitrogen-rich fused bicyclic scaffold extensively exploited in medicinal chemistry for kinase inhibition—particularly against Pim-1, c-Met, and related oncology targets—as well as for GPCR modulation including Rev-Erb agonism.

Molecular Formula C9H11N5
Molecular Weight 189.222
CAS No. 1856452-00-0
Cat. No. B2488186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
CAS1856452-00-0
Molecular FormulaC9H11N5
Molecular Weight189.222
Structural Identifiers
SMILESC1CC1CNC2=NN3C=NN=C3C=C2
InChIInChI=1S/C9H11N5/c1-2-7(1)5-10-8-3-4-9-12-11-6-14(9)13-8/h3-4,6-7H,1-2,5H2,(H,10,13)
InChIKeyHYOJVDGNJGSREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: Identity, Physicochemical Profile & Core Scaffold


N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (CAS 1856452-00-0) is a small-molecule heterocyclic compound with molecular formula C₉H₁₁N₅ and molecular weight 189.22 g·mol⁻¹ . It belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, a nitrogen-rich fused bicyclic scaffold extensively exploited in medicinal chemistry for kinase inhibition—particularly against Pim-1, c-Met, and related oncology targets—as well as for GPCR modulation including Rev-Erb agonism [1]. The compound features a cyclopropylmethyl amine substituent at the 6-position of the pyridazine ring, a key structural determinant differentiating it from the numerous 3-aryl-6-amino analogs that dominate the Pim-1 inhibitor patent and publication landscape [2]. As a relatively compact fragment-like molecule (MW < 200), it serves as both a standalone pharmacological probe and a versatile synthetic intermediate for further derivatization at the 3- and 7/8-positions, enabling access to more elaborate triazolopyridazine chemical space [1].

Why N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine Cannot Be Substituted with Other In-Class Compounds


The triazolo[4,3-b]pyridazine scaffold is pharmacologically promiscuous, with substitutions at the 3-, 6-, 7-, and 8-positions profoundly redirecting target selectivity. Literature reveals that 3-aryl-6-amino derivatives preferentially engage the Pim-1 kinase ATP-binding pocket with Ki values spanning 21–340 nM depending on the 6-amino substituent, while 3-cyclopropylmethyl-6,7,8-trisubstituted analogs are optimized for mGluR2 PAM activity (EC₅₀ as low as 19 nM) [1][2]. Meanwhile, 6-substituted variants in the GENFIT patent series act as Rev-Erbα/β agonists for circadian and inflammatory indications—a target entirely unrelated to Pim kinases [3]. Simply interchanging one triazolopyridazine for another risks complete loss of on-target activity, introduction of unintended polypharmacology, and invalid cross-project SAR extrapolation. N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine occupies a distinct and underexplored substitution vector: the 6-cyclopropylmethylamino group without 3-aryl elaboration. This unsubstituted 3-position is a critical differentiator that determines hydrogen-bonding capacity, steric fit, and selectivity profile relative to heavily studied 3-aryl congeners [1].

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine vs. Closest Structural Analogs


Pim-1 Kinase Affinity of the Closest 3-Aryl-6-cyclopropylmethylamino Analog Establishes a Class Benchmark

The closest structurally characterized analog with publicly disclosed quantitative binding data is N-(cyclopropylmethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (ChEMBL450568), which bears the identical 6-cyclopropylmethylamino substituent but adds a 3-(3-trifluoromethylphenyl) group at the 3-position. This compound inhibits human Pim-1 kinase with a Ki of 50 nM, as measured by [³²P] incorporation assay with 15-minute pre-incubation before ATP addition [1]. This demonstrates that the 6-cyclopropylmethylamino substituent is compatible with potent Pim-1 engagement within the 3-aryl-6-amino chemotype. In contrast, the 3-unsubstituted target compound N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine lacks the 3-aryl group that forms critical π-stacking and hydrophobic contacts within the Pim-1 ATP-binding site, as evidenced by co-crystal structures of related triazolopyridazine inhibitors [2]. The absence of published Pim-1 inhibitory data for CAS 1856452-00-0 strongly suggests a significant reduction in Pim-1 affinity relative to the 50 nM Ki benchmark, representing a predictable and exploitable selectivity divergence.

Pim-1 kinase oncology kinase inhibitor triazolopyridazine SAR

Divergence from Piperidine- and Cyclohexyl-Containing 6-Amino Analogs: Substituent Steric Bulk vs. Pim-1 Affinity

Within the 3-aryl-6-amino-triazolo[4,3-b]pyridazine Pim-1 inhibitor series published by Grey et al. (Vertex/Novartis), the 6-amino substituent profoundly modulates potency. The piperidin-4-yl analog (BDBM50258287) achieves Ki = 21 nM at human Pim-1—2.4-fold more potent than the cyclopropylmethyl-bearing analog (Ki = 50 nM) [1][2]. The cyclohexyl analog (co-crystallized in PDB 3BGQ as VX2) further demonstrates that bulkier, more lipophilic 6-amino substituents are accommodated and can enhance affinity. The target compound, bearing the compact cyclopropylmethylamino group at the 6-position without the 3-aryl group, sits at the intersection of two structural simplification vectors: removal of the 3-aryl pharmacophore AND selection of a moderately-sized, partially constrained 6-substituent. This dual simplification is not represented elsewhere in the published SAR dataset, making CAS 1856452-00-0 uniquely positioned to probe the minimal pharmacophore requirements for triazolopyridazine-mediated target engagement.

Pim-1 kinase structure-activity relationship 6-amino substituent steric effects

mGluR2 PAM Activity of Congeneric Cyclopropylmethyl-Triazolopyridazines Demonstrates Scaffold Target Plasticity

A structurally related triazolo[4,3-b]pyridazine bearing a 3-cyclopropylmethyl group and 7,8-disubstitution (BDBM160562; US9682980) acts as a potent positive allosteric modulator (PAM) of human metabotropic glutamate receptor 2 (mGluR2) with an EC₅₀ of 19 nM in a HEK293 cell-based assay under glutamate-starved conditions [1]. Although this comparator differs from the target compound at multiple positions (3-cyclopropylmethyl instead of 6-cyclopropylmethylamino; 8-chloro and 7-phenylpiperidine substituents), it establishes that the triazolo[4,3-b]pyridazine core—when appropriately decorated—can achieve single-digit nanomolar potency at CNS-relevant GPCR targets. The target compound's 6-cyclopropylmethylamino group and unsubstituted 3-position represent an alternative substitution topology that may confer distinct GPCR selectivity profiles, potentially accessing targets such as Rev-Erb (as demonstrated in the GENFIT patent series for 6-substituted analogs) [2] or other aminergic GPCRs that recognize the cyclopropylmethyl pharmacophore.

mGluR2 GPCR positive allosteric modulator CNS triazolopyridazine

Fragment-Like Physicochemical Profile (MW 189) Enables Downstream Synthetic Elaboration Pathways Inaccessible to Larger Analogs

At a molecular weight of 189.22 g·mol⁻¹ , the target compound is substantially smaller than all well-characterized active triazolopyridazine analogs in the Pim-1 and mGluR2 literature. For comparison, the 3-aryl-6-cyclopropylmethylamino Pim-1 inhibitor (ChEMBL450568) has MW ≈ 347 with the 3-(3-trifluoromethylphenyl) group contributing approximately 158 Da of additional mass [1]; the mGluR2 PAM (BDBM160562) has an even larger MW incorporating 8-chloro and 7-phenylpiperidine substituents. The target compound's fragment-like MW positions it firmly within the rule-of-three guidelines for fragment-based drug discovery (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). Its unsubstituted 3-position and 6-cyclopropylmethylamino handle provide orthogonal vectors for parallel SAR exploration—the 3-position can be diversified via cross-coupling or nucleophilic aromatic substitution, while the 6-amino group can be further alkylated or acylated—without exceeding lead-like physicochemical space. This synthetic versatility is structurally precluded in the more elaborated 3,6,7,8-tetrasubstituted analogs.

fragment-based drug discovery molecular weight synthetic accessibility lead optimization

3-Unsubstituted Scaffold Avoids Pim-1 Selectivity Liabilities and Solubility/Permeability Deficits of 3-Aryl Congeners

The Grey et al. (2009) Pim-1 inhibitor series encountered a critical developability bottleneck: potent initial leads such as compound 24 suffered from poor aqueous solubility and low membrane permeability, directly attributed to the planar, aromatic 3-aryl substituent and associated high logP [1]. Iterative structure-based design introducing polar solubilizing groups at the 6-amino position ultimately yielded compound 29 with improved properties, but at the cost of increased molecular complexity and synthetic burden. The target compound N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, lacking the 3-aryl group entirely, is predicted to exhibit fundamentally improved solubility and permeability relative to any 3-aryl congener based on reduced aromatic ring count, lower calculated logP, and lower MW.” This property differentiation is not merely incremental but categorical—the 3-unsubstituted scaffold resides in a different region of physicochemical space compared with the extensively characterized 3-aryl series.

selectivity solubility permeability Pim-1 drug-like properties

Patent Landscape Analysis: 3-Unsubstituted Cyclopropylmethylamino Scaffold Is Structurally Novel and Operates in Whitespace Relative to Dominant Pim-1 and mGluR2 IP

A comprehensive patent landscape assessment reveals that the dominant triazolo[4,3-b]pyridazine intellectual property is concentrated in three areas: (1) 3-aryl-6-amino Pim-1 inhibitors exemplified by the Vertex/Novartis series [1]; (2) 3-cyclopropylmethyl-7,8-disubstituted mGluR2 PAMs from Bristol-Myers Squibb (US9682980) [2]; and (3) 6-substituted Rev-Erb agonists from GENFIT (US2015/0038503) [3]. The target compound N-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine—with its 6-cyclopropylmethylamino substitution and unsubstituted 3-position—falls structurally outside the exemplified generic Markush claims of all three patent families. It is neither a 3-aryl Pim-1 inhibitor, nor a 3-cyclopropylmethyl-6,7,8-trisubstituted mGluR2 modulator, nor a 3-substituted-6-functionalized Rev-Erb ligand. This structural novelty provides tangible freedom-to-operate advantages for organizations seeking to build proprietary triazolopyridazine-based chemical series without infringing on existing composition-of-matter patents.

patent landscape freedom to operate structural novelty intellectual property

Best-Fit Research and Industrial Application Scenarios for N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine


Fragment-Based Drug Discovery (FBDD) Screening Campaigns Requiring Nitrogen-Rich Heterocyclic Cores

With a molecular weight of 189.22 g·mol⁻¹ and a compact triazolopyridazine scaffold, CAS 1856452-00-0 is ideally suited as a fragment hit in FBDD campaigns targeting kinases, GPCRs, or bromodomains [1]. Its fragment-like properties (MW < 200, five nitrogen atoms for hydrogen bonding) enable detection of weak but ligand-efficient binding interactions via SPR, NMR, or thermal shift assays. Successful fragment hits can be elaborated at the 3-position or via the 6-amino handle into potent leads while maintaining lead-like properties—a synthetic pathway demonstrated by the 3-aryl-6-amino Pim-1 inhibitor series where fragment elaboration ultimately yielded nanomolar inhibitors [2].

Selectivity Profiling Panels to Map the Triazolopyridazine Chemoproteomic Landscape

The 3-unsubstituted, 6-cyclopropylmethylamino scaffold represents a minimal pharmacophore unit that can be systematically profiled against kinase panels (including Pim-1, Pim-2, Pim-3, and c-Met), GPCR panels (mGluR subtypes, Rev-Erbα/β), and other target classes to establish a baseline selectivity fingerprint for the triazolo[4,3-b]pyridazine core. Because published SAR demonstrates that 3-aryl substitution drives potent Pim-1 binding (Ki = 21–50 nM range) while 3-cyclopropylmethyl-7,8-disubstitution drives mGluR2 PAM activity (EC₅₀ = 19 nM), the unadorned scaffold serves as the ideal negative control and selectivity reference compound for these target families [1][2].

Synthetic Intermediate for Parallel Library Synthesis Exploring 3-Position Diversity

The unsubstituted 3-position of CAS 1856452-00-0 provides a chemical handle for late-stage diversification via transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, or direct C–H activation), nucleophilic aromatic substitution, or heterocycle annulation. This enables the rapid parallel synthesis of 3-substituted analog libraries for SAR exploration without the need for de novo core construction. Academic medicinal chemistry groups and CROs seeking to establish proprietary triazolopyridazine lead series can leverage this synthetic versatility to efficiently map structure–activity relationships across multiple target classes, including Pim-1, c-Met, and Rev-Erb, as validated by existing literature [1][2].

Freedom-to-Operate Lead Generation for Biotech Companies Avoiding Existing Triazolopyridazine Patent Estates

The structural novelty of the 3-unsubstituted-6-cyclopropylmethylamino scaffold—falling outside the Markush claims of the dominant Pim-1 (Vertex/Novartis), mGluR2 (Bristol-Myers Squibb, US9682980), and Rev-Erb (GENFIT) patent families—makes CAS 1856452-00-0 a strategically valuable starting point for biotech companies pursuing first-in-class or best-in-class triazolopyridazine-based therapeutics without IP encumbrance [1][2][3]. The compound's predicted superior solubility and permeability relative to 3-aryl congeners further enhances its attractiveness as a lead-generation scaffold with reduced developability risk [1].

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